trans-Verbenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

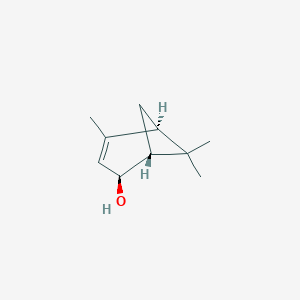

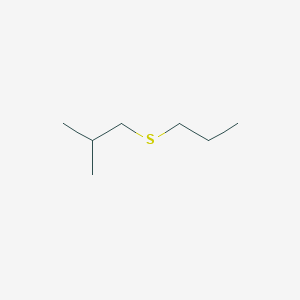

Trans-Verbenol is a bicyclic monoterpene alcohol . It has a molecular formula of C10H16O and a molecular weight of 152.2334 . It is one of the active components of insect pheromones and essential oils . It has been found to be a pheromone that attracts insects to a tree .

Synthesis Analysis

S-(−)-trans-Verbenol and its antipode, R-(+)-trans-verbenol, have been synthesized from commercially available starting materials S-α-pinene and R-α-pinene .Molecular Structure Analysis

This compound has a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 2 six-membered rings, 1 hydroxyl group, and 1 secondary alcohol .Physical and Chemical Properties Analysis

This compound has a molecular formula of C10H16O, an average mass of 152.233 Da, and a monoisotopic mass of 152.120117 Da .Aplicaciones Científicas De Investigación

Pheromone Production in Beetles

trans-Verbenol is a crucial aggregation pheromone of the female mountain pine beetle, derived from α-pinene, a compound of the host defense. Beetles accumulate monoterpenyl esters, like verbenyl oleate and verbenyl palmitate, during early life stages, serving as a reservoir for the sex-specific release of this compound. This system is thought to be part of a general detoxification strategy to overcome host monoterpene defenses, from which a specialized, female-specific system of pheromone biosynthesis and release may have evolved (Chiu, Keeling, & Bohlmann, 2018).

Biological Activity Against Tumor Cells

This compound, obtained through biotransformation, has shown biological activity against tumor cells, with an IC50 value of 77.8 μg/mL, indicating its potential as a bioactive compound in medical applications. It exhibits lower cytotoxicity against normal cells, suggesting a degree of specificity in its action (Paduch et al., 2016).

Attractant in Bark Beetle Management

In the context of bark beetle management, the southern pine beetle utilizes this compound as part of its multi-component aggregation pheromone system. The enantiomeric composition and airborne concentration of this compound influence its biological activity, playing a role in mediating mass-attacks and colonization of trees by the beetles. This information is useful for developing bark beetle management strategies, including the formulation of lures for monitoring and controlling beetle populations (Shepherd & Sullivan, 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

Número CAS |

1820-09-3 |

|---|---|

Fórmula molecular |

C10H16O |

Peso molecular |

152.23 g/mol |

Nombre IUPAC |

(2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol |

InChI |

InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8?,9+/m0/s1 |

Clave InChI |

WONIGEXYPVIKFS-UBGVJBJISA-N |

SMILES isomérico |

CC1=C[C@H](C2C[C@@H]1C2(C)C)O |

SMILES |

CC1=CC(C2CC1C2(C)C)O |

SMILES canónico |

CC1=CC(C2CC1C2(C)C)O |

| 22339-08-8 1820-09-3 |

|

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)

![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)

![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)